

AF 594 NHS Ester: Application Notes and Protocols for Fixed Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 594 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized for labeling proteins and other biomolecules in fixed-cell imaging applications. Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on target molecules, such as the lysine residues of proteins, to form stable amide bonds. The bright red fluorescence of AF 594, with its excitation and emission maxima around 590 nm and 617 nm respectively, provides excellent signal for fluorescence microscopy and is compatible with standard filter sets.^{[1][2]} This document provides detailed application notes and protocols for the use of **AF 594 NHS ester** in fixed-cell imaging.

Physicochemical and Spectroscopic Properties

AF 594 is characterized by its high fluorescence quantum yield and photostability, making it a robust choice for various imaging modalities, including confocal and super-resolution microscopy.^[1] Key quantitative data for AF 594 are summarized in the table below, allowing for easy comparison with other fluorophores.

Property	Value	Reference
Maximum Excitation (λ_{ex})	590 nm	[2]
Maximum Emission (λ_{em})	617 nm	[2]
Molar Extinction Coefficient (ϵ)	73,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield (Φ)	0.66	[2][3]
Recommended Laser Line	561 nm or 594 nm	[1]

Experimental Protocols

This section provides detailed protocols for the direct labeling of intracellular proteins in fixed cells using **AF 594 NHS ester**, as well as a standard immunofluorescence protocol using a pre-labeled secondary antibody for comparison.

Protocol 1: Direct Labeling of Intracellular Proteins in Fixed Cells

This protocol is designed for the direct conjugation of **AF 594 NHS ester** to primary amines of intracellular proteins within fixed cells.

Materials:

- **AF 594 NHS ester** (stored at -20°C, protected from light and moisture)
- Anhydrous dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 0.1 M Sodium bicarbonate buffer, pH 8.3-9.0
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin in PBS)

- Wash buffer (PBS)
- Blocking buffer (e.g., PBS with 1% BSA)
- Antifade mounting medium
- Glass coverslips and microscope slides
- Cells cultured on coverslips

Procedure:

- Cell Fixation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Cell Permeabilization:
 - Permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Preparation of **AF 594 NHS Ester** Stock Solution:
 - Bring the vial of **AF 594 NHS ester** to room temperature before opening.
 - Prepare a 10 mg/mL stock solution by dissolving the **AF 594 NHS ester** in anhydrous DMSO. Mix well by vortexing.
 - Note: Prepare this solution fresh immediately before use.
- Labeling Reaction:

- Prepare the labeling buffer by diluting the 0.1 M sodium bicarbonate buffer to a working concentration in PBS to achieve a pH of 8.3-8.5.
- Dilute the **AF 594 NHS ester** stock solution in the labeling buffer to the desired final concentration (typically in the range of 5-20 µg/mL). The optimal concentration should be determined empirically.
- Incubate the permeabilized cells with the **AF 594 NHS ester** labeling solution for 1 hour at room temperature, protected from light.

- Washing and Mounting:
 - Remove the labeling solution and wash the cells three times with PBS for 5 minutes each to remove any unbound dye.
 - (Optional) A blocking step with 1% BSA in PBS for 30 minutes can be performed to reduce background fluorescence.
 - Briefly rinse the coverslips with deionized water.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filters for AF 594 (e.g., TRITC or Texas Red filter set).

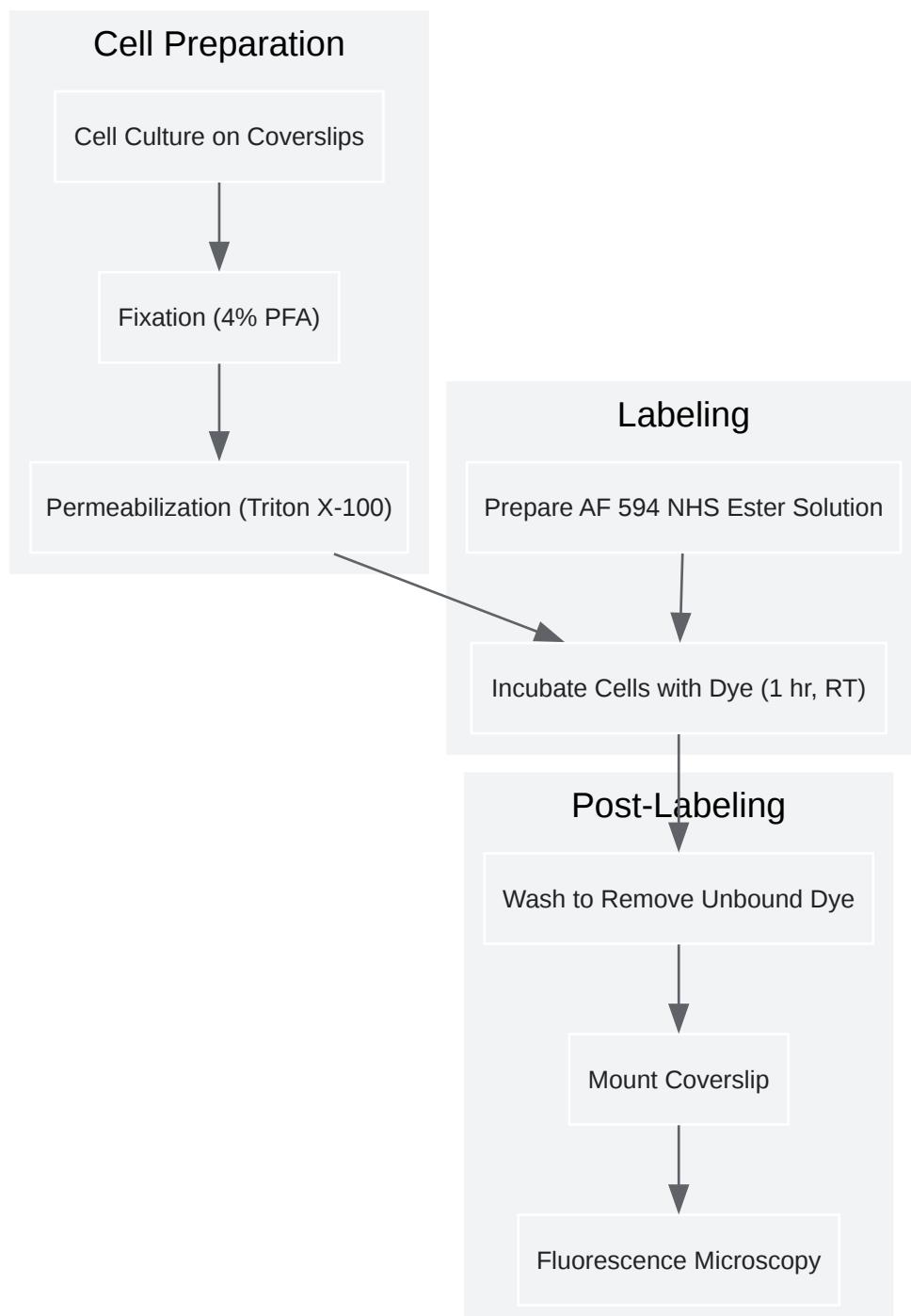
Protocol 2: Indirect Immunofluorescence Staining using a Labeled Secondary Antibody

This protocol describes a standard immunofluorescence workflow where the target protein is detected by a primary antibody, which is then visualized using a secondary antibody conjugated to AF 594.

Materials:

- Primary antibody specific to the target protein
- AF 594-conjugated secondary antibody
- All other materials as listed in Protocol 1

Procedure:

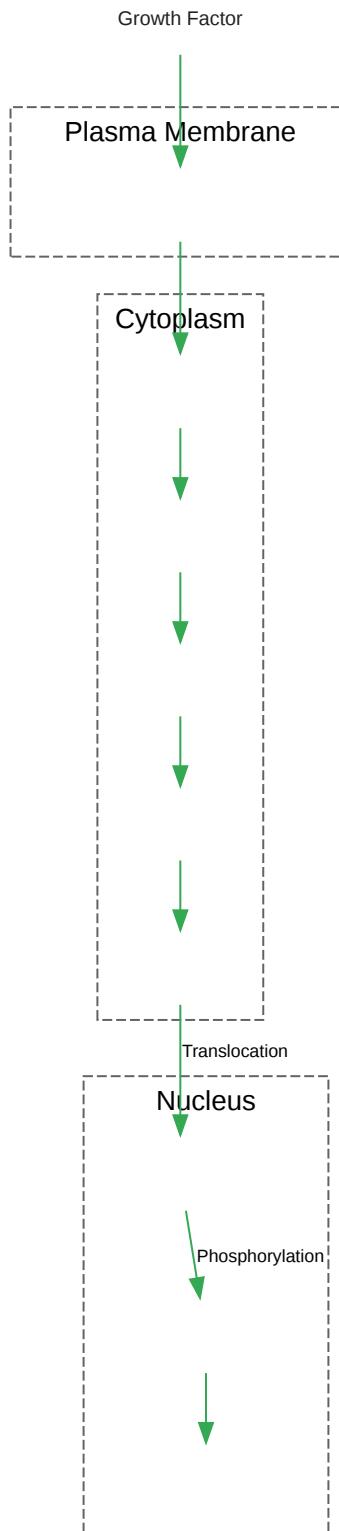

- Cell Fixation and Permeabilization:
 - Follow steps 1 and 2 from Protocol 1.
- Blocking:
 - Incubate the permeabilized cells with blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal working concentration in the blocking buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the AF 594-conjugated secondary antibody in the blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each.
- Mounting and Imaging:
 - Follow steps 5 and 6 from Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the direct labeling of intracellular proteins in fixed cells with **AF 594 NHS ester**.

Workflow for Direct Labeling of Fixed Cells with AF 594 NHS Ester


[Click to download full resolution via product page](#)

Caption: A flowchart of the direct labeling protocol.

Signaling Pathway Example: MAPK/ERK Pathway

Fluorescence microscopy is a powerful tool for studying the spatial and temporal dynamics of signaling pathways.^[4] The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.^[5] Dysregulation of this pathway is implicated in various diseases, including cancer.^[6] Immunofluorescence can be used to visualize the activation and translocation of key proteins in this pathway, such as ERK. Upon stimulation, ERK is phosphorylated and translocates from the cytoplasm to the nucleus, where it regulates gene expression.^{[5][7]}

Simplified MAPK/ERK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Overview of the MAPK/ERK signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AF 594 NHS Ester: Application Notes and Protocols for Fixed Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12364994#af-594-nhs-ester-for-fixed-cell-imaging\]](https://www.benchchem.com/product/b12364994#af-594-nhs-ester-for-fixed-cell-imaging)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com